(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone - 2034357-81-6

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Catalog Number: EVT-2819630
CAS Number: 2034357-81-6
Molecular Formula: C19H21N3O
Molecular Weight: 307.397
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Imidazo[1,2-a]pyridine-Isoquinoline: These compounds demonstrated potent EGFR inhibiting activity against breast cancer cell lines. []
  • 1,2,3,4-tetrahydroisoquinoline: Certain derivatives exhibited tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. [] These derivatives were also identified as metabolites of an If channel inhibitor. []
  • Spleen Tyrosine Kinase (SYK) Inhibitors: Researchers synthesized and labeled BI 894416 and BI 1342561, two potent SYK inhibitors, using carbon-14 and deuterium. []
  • Chemokine Receptor Modulators: Derivatives of 1,2-bis-sulfonamide were explored for their potential to modulate chemokine receptors. []
  • Acid Pump Antagonists: Specific compounds with acid pump antagonist activity were investigated for their potential to improve gastrointestinal motility. []
  • Histamine H4 Receptor Antagonists: Researchers explored selective H4 histamine receptor antagonists for treating vestibular disorders. []
  • KSP Inhibitors: Pyrazole and triazole compounds were researched for their KSP inhibitory properties. []
  • DPP-4 Inhibitors: Specific DPP-4 inhibitors were identified as potential treatments for nonalcoholic fatty liver disease (NAFLD). []
  • Xanthine Derivatives: This research explored the synthesis and potential medical applications of various xanthine derivatives. []
  • GPR17 Signaling: This study investigated the expression and signaling of the orphan receptor GPR17 in hepatic and renal tissues. []
  • Histamine H4 Receptor Agonists: This research focused on identifying and characterizing 4-methylhistamine as a potent and selective H4 receptor agonist. []
Synthesis Analysis

The provided papers describe various synthesis methods for different heterocyclic compounds, often involving multi-step reactions with specific reagents and conditions. For instance, the synthesis of imidazo[1,2-a]pyridine-isoquinoline derivatives involved reacting substituted 2-phenylimidazo[1,2-a]pyridine-3-carbaldehydes with various ketones under microwave irradiation. []

Molecular Structure Analysis

Molecular structures of synthesized compounds were confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , ] Structure-activity relationships were also explored to understand the influence of substituents on biological activity. [, ]

Mechanism of Action

The mechanisms of action for the investigated compounds vary depending on their target. For instance, the imidazo[1,2-a]pyridine-isoquinoline derivatives function by inhibiting EGFR tyrosine kinase activity, thereby disrupting downstream signaling pathways involved in cell proliferation. [] Other compounds, like the tetrahydroisoquinoline derivatives, may induce autophagy in cancer cells. []

Applications
  • Cancer: Compounds with EGFR inhibiting activity show promise as potential anticancer agents against breast cancer. [] Other derivatives display tumor-specific cytotoxicity against oral squamous cell carcinoma. []
  • Cardiovascular Diseases: If channel inhibitors are being explored for treating stable angina and atrial fibrillation. []
  • Inflammatory Diseases: SYK inhibitors show promise in treating severe asthma. [] Modulators of chemokine receptors are also investigated for potential applications in inflammatory diseases. []
  • Gastrointestinal Disorders: Acid pump antagonists are explored for their ability to improve gastrointestinal motility. []
  • Vestibular Disorders: Selective antagonists of the H4 histamine receptor are studied for their potential in treating and preventing vestibular disorder symptoms. []
  • Metabolic Diseases: DPP-4 inhibitors are investigated for treating nonalcoholic fatty liver disease (NAFLD). []
Future Directions
  • Optimizing the potency and selectivity of the synthesized compounds through further structural modifications. [, ]
  • Conducting in vivo studies to evaluate the efficacy and safety of promising compounds. [, , ]
  • Investigating the detailed mechanisms of action for the synthesized compounds, including their specific molecular targets and downstream signaling pathways. [, ]
  • Exploring the potential applications of the synthesized compounds in other therapeutic areas beyond those currently investigated. [, ]

(2,6-difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • Compound Description: This compound demonstrated significant anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231) []. It exhibited superior efficacy compared to the reference drug, erlotinib, in inhibiting the tyrosine kinase EGFR [].

(6-methoxy-1-(2-phenyl imidazo[1,2‐a]pyridin-3‐yl)‐3,4‐dihydroisoquinolin-2(1H)‐yl)(6‐methoxy pyridin‐3‐yl)methanone

  • Compound Description: Similar to the previous compound, this molecule displayed notable anticancer activity against both MCF-7 and MDA-MB231 breast cancer cell lines [].

(6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)‐3,4‐dihydroisoquinolin-2(1H)‐yl)(pyrimidin‐5‐yl) methanone

  • Compound Description: This compound showcased remarkable potency as an anticancer agent, demonstrating strong inhibitory activity against EGFR tyrosine kinase [].

6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3‐yl)‐2‐(phenylsulfonyl)‐1,2,3,4‐tetrahydro isoquinoline

  • Compound Description: This compound demonstrated notable anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines [].

6-methoxy-1-(2-phenyl imidazo[1,2‐a]pyridin-3‐yl)‐2‐tosyl‐1,2,3,4‐tetrahydroisoquinoline

  • Compound Description: This molecule exhibited significant anticancer properties, effectively inhibiting EGFR tyrosine kinase and showing promising potential against breast cancer cell lines [].

6-methoxy-2-((4‐methoxyphenyl)sulfonyl)‐1‐(2‐phenylimidazo[1,2‐a] pyridin-3‐yl)‐1,2,3,4‐tetrahydro isoquinoline

  • Compound Description: This compound showed strong anticancer activity, effectively inhibiting EGFR tyrosine kinase and exhibiting promising activity against breast cancer cell lines [].

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone (TQ9)

  • Compound Description: This compound, bearing bulky substituents like the 3,4-dimethoxybenzoyl group, exhibited high tumor-specific cytotoxicity []. It induced autophagy in human squamous cell carcinoma cell lines (HSC-2, HSC-4) [].

ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: This compound, characterized by ethoxycarbonyl and benzyloxycarbonyl groups, demonstrated high tumor-specific cytotoxicity [].

Properties

CAS Number

2034357-81-6

Product Name

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone

Molecular Formula

C19H21N3O

Molecular Weight

307.397

InChI

InChI=1S/C19H21N3O/c23-19(16-5-9-20-10-6-16)22-12-8-18(14-22)21-11-7-15-3-1-2-4-17(15)13-21/h1-6,9-10,18H,7-8,11-14H2

InChI Key

XUKXUTOUZZJFOT-UHFFFAOYSA-N

SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.